

JNJ-27141491: A Technical Guide for the Study of Monocyte Recruitment

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Compound of Interest

Compound Name: JNJ-27141491

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Abstract

This technical guide provides an in-depth overview of **JNJ-27141491**, a selective, noncompetitive, and orally active antagonist of the human chemokine receptor CCR2. The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), is a critical driver of monocyte and macrophage recruitment to sites of inflammation. [1] This signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1] This document details the pharmacological profile of **JNJ-27141491**, presenting key quantitative data, comprehensive experimental protocols for its characterization, and visualizations of the underlying biological pathways and experimental workflows.

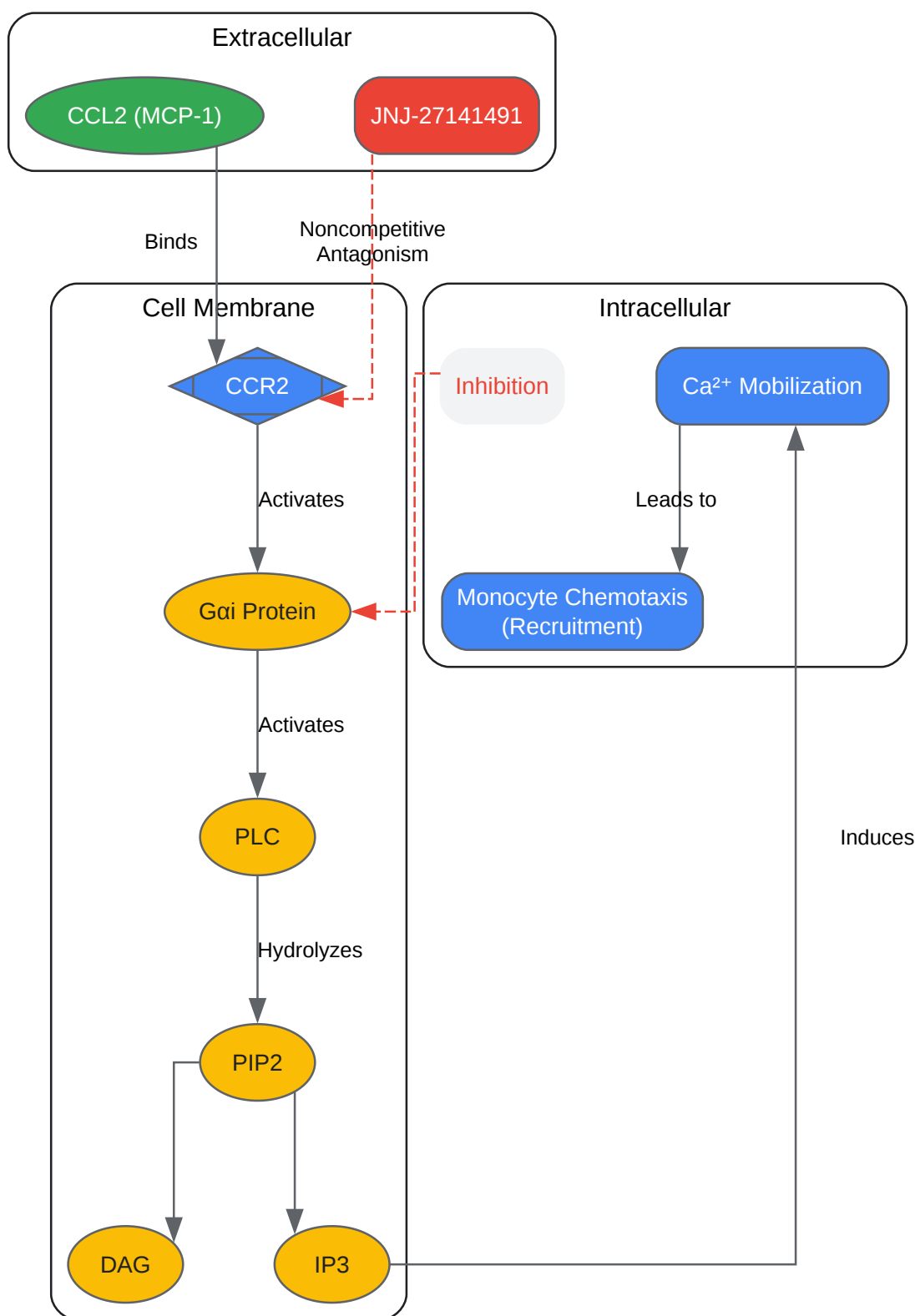
Introduction to JNJ-27141491 and the CCL2-CCR2 Axis

Monocyte recruitment from the bloodstream into tissues is a fundamental process in both homeostasis and inflammation.[2] This process is tightly regulated by chemokine gradients, with the CCL2-CCR2 signaling axis playing a predominant role in the trafficking of inflammatory monocytes.[3][4] Dysregulation of this axis is a hallmark of various chronic inflammatory conditions.[5]

JNJ-27141491, with the chemical name (S)-3-[3,4-difluorophenyl]-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester, has been identified as a potent and selective antagonist of human CCR2.^[6] It functions in a noncompetitive and reversible manner, making it a valuable tool for investigating the roles of CCR2 in monocyte-mediated pathologies.^{[6][7]} A key characteristic of **JNJ-27141491** is its oral activity, which allows for systemic administration in in vivo studies.^{[1][6]}

Mechanism of Action: Targeting the CCL2-CCR2 Signaling Pathway

The CCL2-CCR2 signaling cascade is initiated by the binding of CCL2 to the G protein-coupled receptor (GPCR), CCR2, expressed on the surface of monocytes. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately result in chemotaxis, the directed migration of cells towards the chemokine source. **JNJ-27141491** exerts its inhibitory effect by acting as a noncompetitive antagonist of CCR2.^[6] This means it does not compete with CCL2 for the same binding site but rather binds to a different site on the receptor, inducing a conformational change that prevents receptor activation even when CCL2 is bound.^[6]



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Caption: Simplified CCL2-CCR2 signaling pathway and the inhibitory action of **JNJ-27141491**.

Quantitative Data Presentation

The efficacy of **JNJ-27141491** has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of JNJ-27141491

Assay Type	Cell Line/System	Ligand	IC50 (nM)	Reference
[³⁵ S]GTPγS Binding	hCCR2-CHO cell membranes	MCP-1	38 ± 9	[1]
Ca ²⁺ Mobilization	hCCR2-CHO cells	MCP-1	13 ± 1	[1]
Ca ²⁺ Mobilization	THP-1 cells	MCP-1	13 ± 2	[1]
Ca ²⁺ Mobilization	Human blood monocytes	MCP-1	43 ± 4	[1]
Chemotaxis	Human PBMC	MCP-1	97 ± 16	[1]
¹²⁵ I-MCP-1 Binding	Human monocytes	¹²⁵ I-MCP-1	~400	[6]

Table 2: In Vivo Efficacy of JNJ-27141491 in a Mouse Model of Monocyte Recruitment

This study utilized transgenic mice expressing human CCR2.[1][6] Recruitment was induced by intratracheal instillation of mMCP-1/LPS.[6]

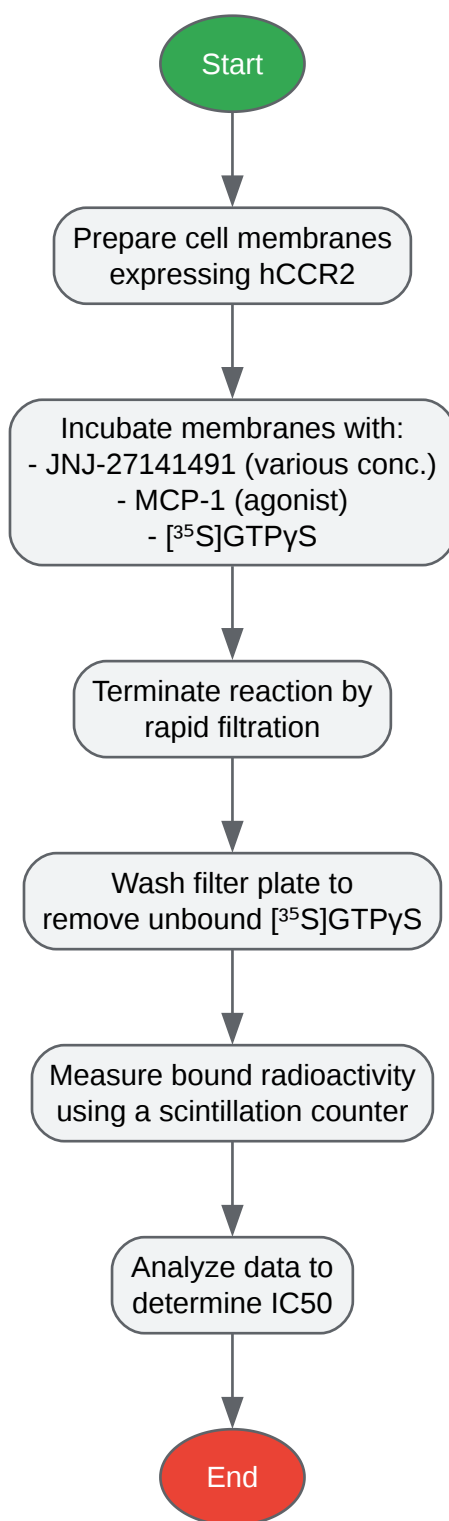
Dosage (mg/kg)	Dosing Regimen	Monocyte Influx Inhibition (%)	Neutrophil Influx Inhibition (%)	Reference
5	Once daily	27	8	[1]
10	Once daily	49	20	[1]
20	Once daily	57	45	[1]
40	Once daily	77	56	[1]
5	Twice daily	22	20	[1]
20	Twice daily	74	45	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the key assays used to characterize **JNJ-27141491**.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to CCR2.



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Caption: Workflow for the $[^{35}\text{S}]\text{GTPyS}$ binding assay.

Materials:

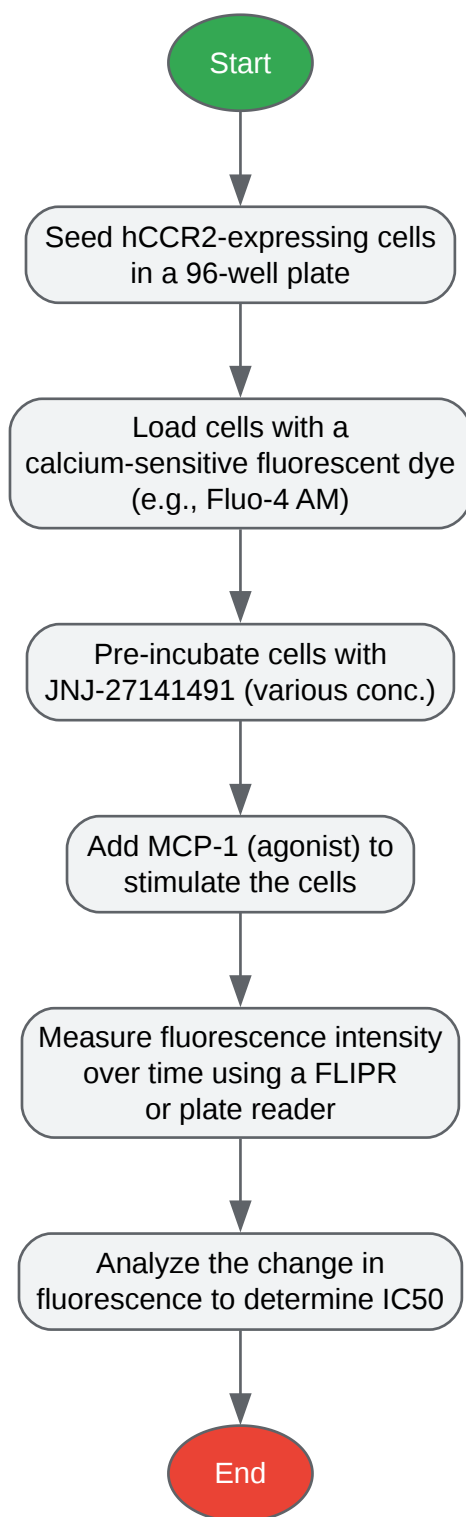
- hCCR2-expressing cell membranes (e.g., from CHO cells)
- Assay buffer: 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
- GDP (10 μM final concentration)
- [³⁵S]GTPyS (0.1 nM final concentration)
- MCP-1 (agonist, at EC₅₀ concentration)
- **JNJ-27141491** (test compound)
- 96-well filter plates
- Scintillation counter

Procedure:

- Thaw hCCR2 cell membranes on ice and dilute to the desired concentration in assay buffer.
- In a 96-well plate, add assay buffer, GDP, MCP-1, and serial dilutions of **JNJ-27141491**.
- Add the cell membrane suspension to each well.
- Initiate the binding reaction by adding [³⁵S]GTPyS to all wells.
- Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
- Wash the filters three times with ice-cold wash buffer (e.g., 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).
- Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition at each concentration of **JNJ-27141491** and determine the IC₅₀ value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR2 activation.



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Caption: Workflow for the calcium mobilization assay.

Materials:

- hCCR2-expressing cells (e.g., CHO, THP-1) or primary human monocytes
- 96-well black, clear-bottom plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Probenecid (to prevent dye leakage)
- MCP-1 (agonist, at EC₅₀ concentration)
- **JNJ-27141491** (test compound)
- Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation)

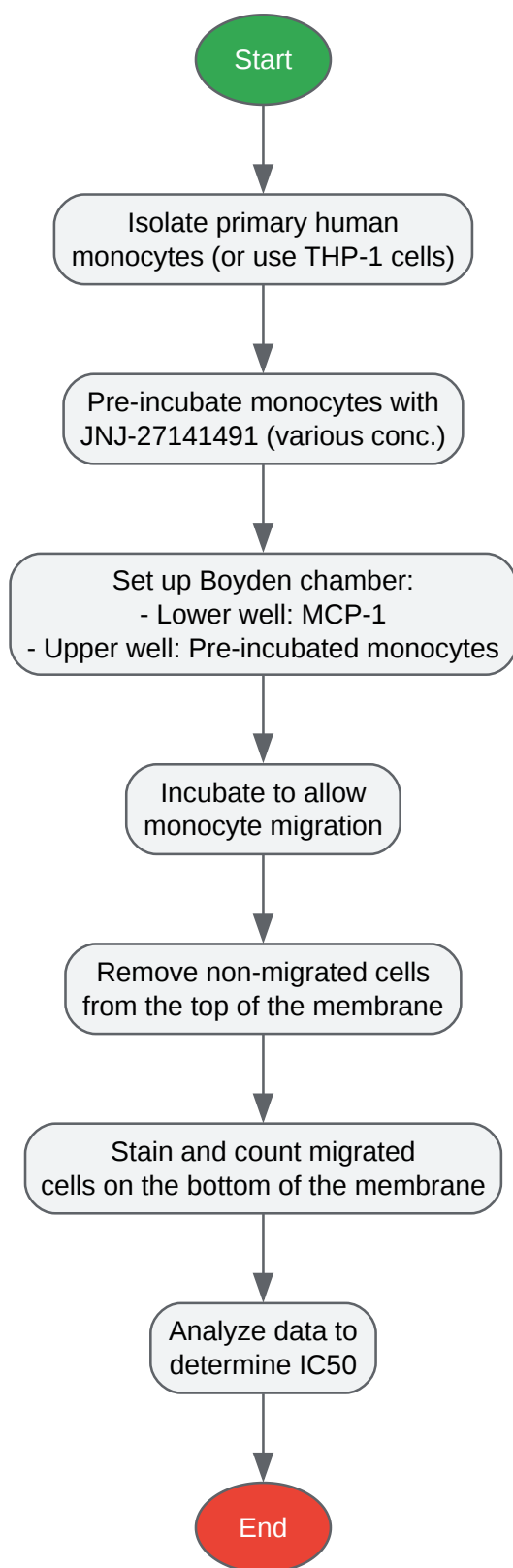
Procedure:

- Seed cells into the 96-well plate and culture overnight.
- Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid. Incubate for 1 hour at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Add serial dilutions of **JNJ-27141491** to the wells and pre-incubate for 30 minutes at 37°C.
- Place the plate in the fluorescence plate reader.
- Initiate reading and, after establishing a baseline, automatically inject MCP-1 into the wells.
- Continue to measure the fluorescence intensity for several minutes.

- Calculate the inhibition of the calcium response at each concentration of **JNJ-27141491** and determine the IC₅₀ value.

Monocyte Chemotaxis Assay

This assay directly measures the ability of **JNJ-27141491** to block monocyte migration towards a chemoattractant.



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Caption: Workflow for the monocyte chemotaxis assay.

Materials:

- Primary human monocytes or a monocytic cell line (e.g., THP-1)
- Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate membranes (5 μ m pores)
- Assay medium (e.g., RPMI 1640 with 1% BSA)
- MCP-1 (chemoattractant)
- **JNJ-27141491** (test compound)
- Staining solution (e.g., Diff-Quik)
- Microscope

Procedure:

- Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
- Resuspend the monocytes in assay medium.
- Pre-incubate the monocytes with various concentrations of **JNJ-27141491** for 30 minutes at 37°C.
- Add assay medium containing MCP-1 to the lower wells of the chemotaxis chamber.
- Place the membrane over the lower wells.
- Add the pre-incubated monocyte suspension to the upper wells.
- Incubate the chamber for 90 minutes at 37°C in a 5% CO₂ incubator.
- After incubation, remove the non-migrated cells from the upper surface of the membrane.
- Fix and stain the migrated cells on the lower surface of the membrane.
- Count the number of migrated cells in several high-power fields for each well using a microscope.

- Calculate the percent inhibition of chemotaxis at each concentration of **JNJ-27141491** and determine the IC₅₀ value.

Conclusion

JNJ-27141491 is a well-characterized, potent, and selective noncompetitive antagonist of CCR2. Its oral activity makes it a valuable pharmacological tool for in vivo studies of monocyte recruitment in various disease models. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing **JNJ-27141491** to investigate the role of the CCL2-CCR2 signaling axis in health and disease. Further research into the detailed pharmacokinetic and pharmacodynamic properties of **JNJ-27141491** will continue to enhance its utility in the development of novel anti-inflammatory therapeutics.

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